molecular formula C14H18ClNO4 B1426423 Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-18-8

Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1426423
M. Wt: 299.75 g/mol
InChI Key: LGXSBWVJVZLYRS-FXMYHANSSA-N
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Description

Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride, also known as Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride, is a chemical compound which is used in various scientific research applications. It is a white crystalline solid with a molecular mass of 447.91 g/mol and a melting point of 119-123 °C. The compound is soluble in water and organic solvents, and has a wide range of applications in biochemistry and physiology.

Scientific Research Applications

Chemical Synthesis and Modification

  • Synthesis Processes : Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is synthesized through various chemical processes. For instance, rearrangement reactions involving N-phenylacetyl pyridinesulfonamide oxides lead to its formation. This process includes esterification and catalytic reduction steps (Naito, Dohmori, & Kotake, 1964).

  • Role in Analgesic Properties : Modifications of the pyridine moiety, such as the displacement of the methyl group in pyrido[1,2-a]pyrimidine, have been considered for optimizing biological properties like analgesic effects. Studies suggest that these modifications can significantly enhance biological activity, particularly in derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Photoreactions and Photochemical Studies

  • Photochemical Methylation and Methoxylation : Investigations into the photochemical behavior of methyl 2-pyridinecarboxylate, a compound related to methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride, show intriguing results. These studies highlight methylation and methoxylation reactions under UV irradiation, contributing to a deeper understanding of photochemical processes in related compounds (Sugiyama et al., 1981).

Biological and Medicinal Research

  • Cognitive Enhancement Properties : Some derivatives of pyrrolidine, such as ABT-089, demonstrate potential in cognitive enhancement. These compounds, belonging to the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, show promise in rodent and primate models, indicating potential applications in treating cognitive disorders (Lin et al., 1997).

  • Antimicrobial Activity : Compounds related to methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride have been explored for their antimicrobial properties. For instance, novel dihydropyrimidine-5-carboxylic acids exhibit significant antibacterial and antifungal activities, which could have implications for the development of new antimicrobial agents (Shastri, 2019).

properties

IUPAC Name

methyl (2S,4S)-4-(2-phenylacetyl)oxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4.ClH/c1-18-14(17)12-8-11(9-15-12)19-13(16)7-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3;1H/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXSBWVJVZLYRS-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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